
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one, also known as TFME, is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a strong odor, and it is often used as a reagent in organic synthesis. TFME is a versatile compound that has a wide range of applications in various fields of research.
Mécanisme D'action
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one acts as a nucleophile in many reactions, particularly in the formation of carbon-carbon bonds. It can also act as a Lewis acid, which enables it to form complexes with metal ions. This compound can also act as a hydrogen bond acceptor, which makes it useful in the study of protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, particularly in breast cancer and leukemia. This compound has also been found to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one is its versatility. It can be used in a wide range of reactions, and it is a useful reagent for the synthesis of pharmaceuticals and other compounds. This compound is also relatively easy to handle and store, and it has a long shelf life. However, this compound can be expensive, and it may not be suitable for all reactions. Additionally, this compound has a strong odor, which can be unpleasant and potentially harmful if inhaled.
Orientations Futures
There are many potential future directions for research involving 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one. One area of interest is the development of new synthetic routes for this compound that are more efficient and cost-effective. Additionally, this compound could be used in the development of new drugs for the treatment of cancer and other diseases. This compound could also be used in the study of protein-ligand interactions, particularly in the development of new drugs that target specific proteins. Finally, this compound could be used in the development of new catalysts for chemical reactions, particularly in the field of green chemistry.
Méthodes De Synthèse
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one can be synthesized through a variety of methods, including the reaction of 2-methylcyclohexanone with trifluoroacetic acid and acetic anhydride. This method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. Another method involves the reaction of 2-methylcyclohexanone with trifluoroacetyl chloride in the presence of a base such as triethylamine. This method produces this compound with a high yield and purity.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound is also used as a solvent in the extraction and purification of natural products. Additionally, this compound is used as a ligand in the preparation of metal complexes for catalytic reactions. This compound is also used in the study of the structure and function of proteins and enzymes.
Propriétés
Numéro CAS |
163882-73-3 |
|---|---|
Formule moléculaire |
C9H11F3O |
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h4,7H,2-3,5H2,1H3 |
Clé InChI |
NUHINZKFHHJURI-UHFFFAOYSA-N |
SMILES |
CC1=CCCCC1C(=O)C(F)(F)F |
SMILES canonique |
CC1=CCCCC1C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(2-methyl-2-cyclohexen-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



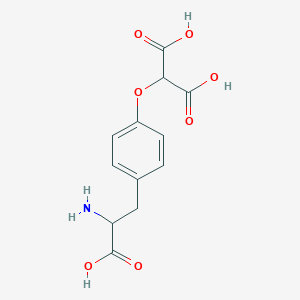

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)
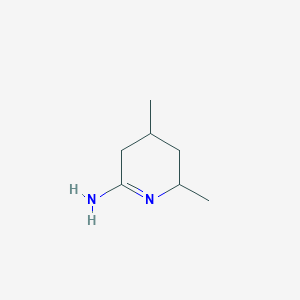


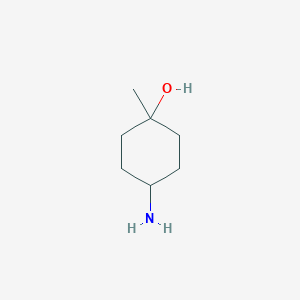
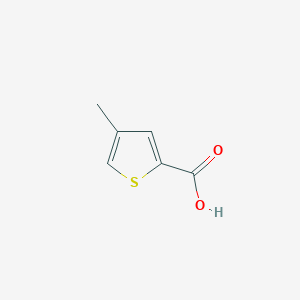

![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)
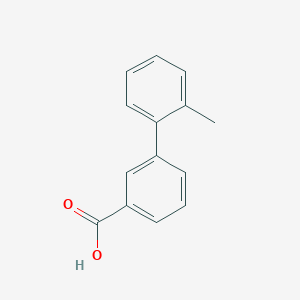
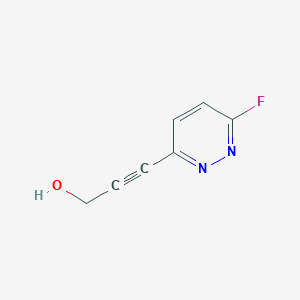
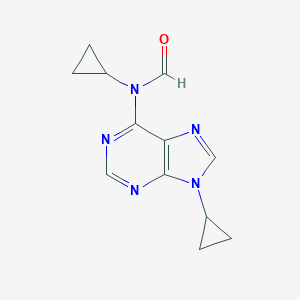
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)